molecular formula C13H9N3 B3282584 2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile CAS No. 75273-74-4

2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile

Cat. No. B3282584
CAS RN: 75273-74-4
M. Wt: 207.23 g/mol
InChI Key: GTEAWPUMVUZIST-UHFFFAOYSA-N
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Description

Benzonitriles are aromatic compounds that contain a cyano group (-C≡N) attached to a benzene ring . They are used as precursors to many derivatives and as solvents in various industries .


Synthesis Analysis

Benzonitriles can be synthesized from benzaldehyde and hydroxylamine hydrochloride, which is an advantageous approach due to the constant carbon number in the reactant and final product, mild reaction conditions, low production cost, and prospect for industrial-scale application .


Molecular Structure Analysis

The molecular structure of benzonitriles can be studied using techniques like Density Functional Theory . The complete assignments of benzonitriles can be performed based on experimental data and potential energy distribution of the vibrational modes .


Chemical Reactions Analysis

Benzonitriles can undergo various chemical reactions. For example, they can participate in nucleophilic aromatic substitution reactions . The reactivity of benzonitriles can be significantly enhanced by the presence of strongly electron-attracting substituents .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzonitriles can be analyzed using various techniques. For example, scanning electron microscopy (SEM), Confocal laser scanning microscopy (CLSM), and low field nuclear magnetic resonance (LF-NMR) can be used to analyze the relationship between the chemical, texture, rheology, microstructure, and water distribution of benzonitriles .

Mechanism of Action

The mechanism of action of benzonitriles depends on their specific structure and the biological target. For example, some pyrimidines (which can be synthesized from benzonitriles) exhibit anti-inflammatory effects by inhibiting the expression and activities of certain vital inflammatory mediators .

Safety and Hazards

Benzonitriles are generally considered hazardous. They are combustible liquids and can be harmful if swallowed or in contact with skin . It’s important to handle them with appropriate safety measures .

Future Directions

The future research directions in the field of benzonitriles could include the development of more efficient synthesis methods, exploration of new biological activities, and the design of novel benzonitrile compounds with different biological profiles .

properties

IUPAC Name

2-(pyridin-4-ylmethylideneamino)benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3/c14-9-12-3-1-2-4-13(12)16-10-11-5-7-15-8-6-11/h1-8,10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTEAWPUMVUZIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C#N)N=CC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile
Reactant of Route 2
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2-[(E)-(pyridin-4-ylmethylidene)amino]benzonitrile

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